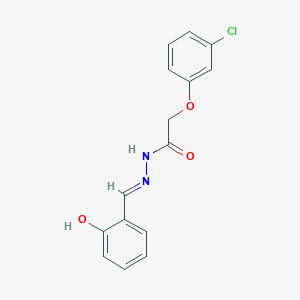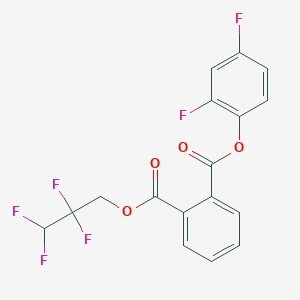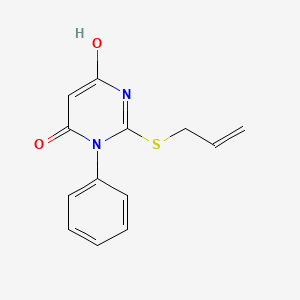
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways that are involved in cell proliferation and survival. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low solubility in water, which may limit its potential applications in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, including the development of new anticancer and antimicrobial agents based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide may lead to the discovery of new compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide can be achieved using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 2-chloroacetohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with 3-chlorophenol to yield the final product, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-6-13(8-12)21-10-15(20)18-17-9-11-4-1-2-7-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWTIPPKRMIT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)

![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)